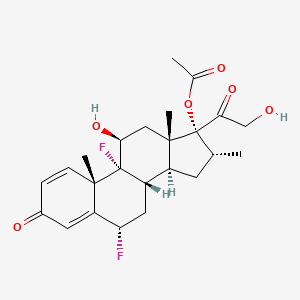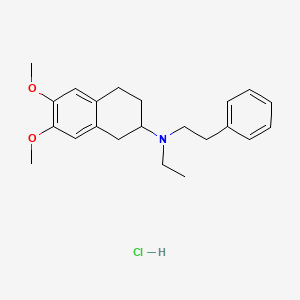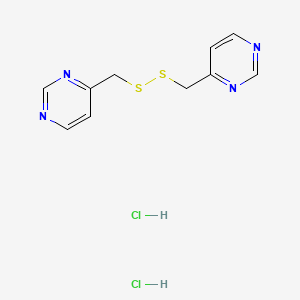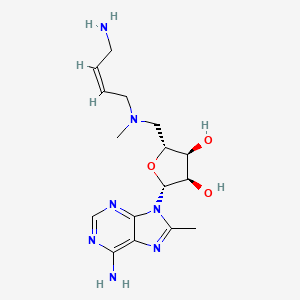
3Hhd86WH49
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
UNII-3HHD86WH49 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
UNII-3HHD86WH49 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
UNII-3HHD86WH49 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
GENZ-644131-2: Another compound with a similar structure but different functional groups.
GENZ-644131-3: A compound with similar biological activity but different chemical properties. The uniqueness of UNII-3HHD86WH49 lies in its specific molecular interactions and the pathways it influences, which may differ from those of similar compounds
Propriétés
Numéro CAS |
1092979-24-2 |
|---|---|
Formule moléculaire |
C16H25N7O3 |
Poids moléculaire |
363.42 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-amino-8-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N7O3/c1-9-21-11-14(18)19-8-20-15(11)23(9)16-13(25)12(24)10(26-16)7-22(2)6-4-3-5-17/h3-4,8,10,12-13,16,24-25H,5-7,17H2,1-2H3,(H2,18,19,20)/b4-3-/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
XMINGHDCKLSIIL-LNNUBQDUSA-N |
SMILES isomérique |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN(C)C/C=C\CN)O)O)N |
SMILES canonique |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CN(C)CC=CCN)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





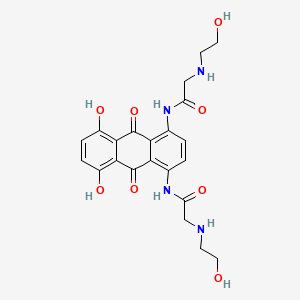
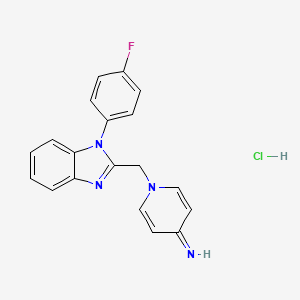
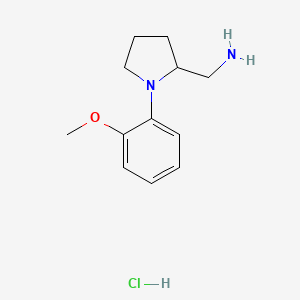
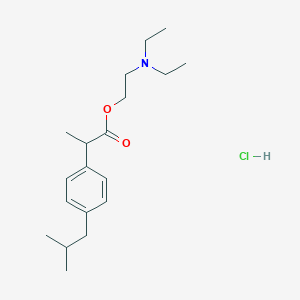
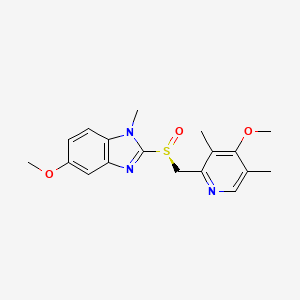
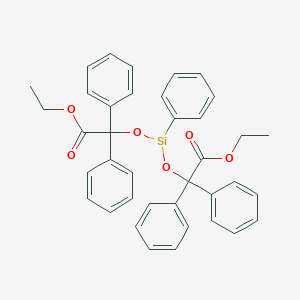
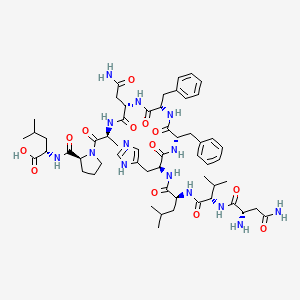
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
